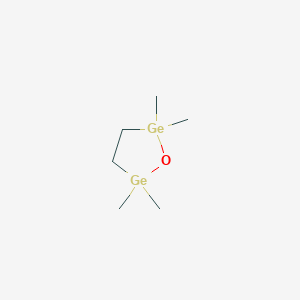
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane is a chemical compound that belongs to the class of organogermanium compounds.
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-1,2,5-oxadigermolane typically involves the reaction of germanium tetrachloride with organolithium or Grignard reagents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Biology: Research has explored its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1,2,5-oxadigermolane involves its interaction with molecular targets and pathways within cells. It can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-1,2,5-oxadigermolane can be compared with similar compounds such as:
2,2,5,5-Tetramethyl-1,2,5-oxadisilolane: This compound contains silicon atoms instead of germanium, leading to different chemical properties and applications.
2,2,5,5-Tetramethyltetrahydrofuran: This compound is an ether with different solvation properties and uses in green chemistry.
Properties
CAS No. |
120926-63-8 |
|---|---|
Molecular Formula |
C6H16Ge2O |
Molecular Weight |
249.45 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,2,5-oxadigermolane |
InChI |
InChI=1S/C6H16Ge2O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3 |
InChI Key |
ZXBWRQQTQBVWSR-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CC[Ge](O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


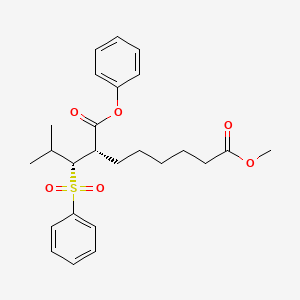
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
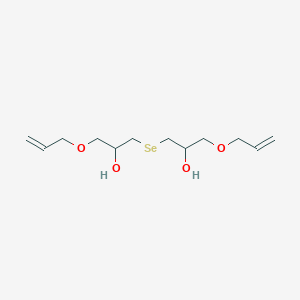
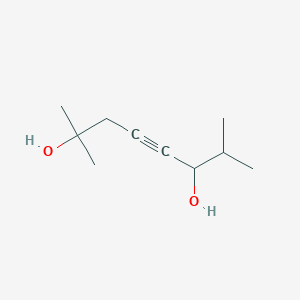
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
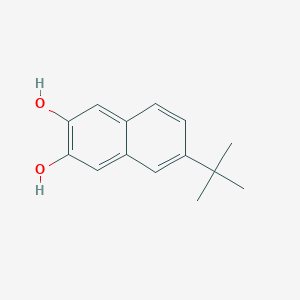
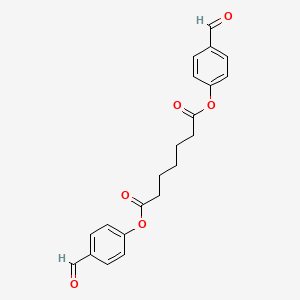
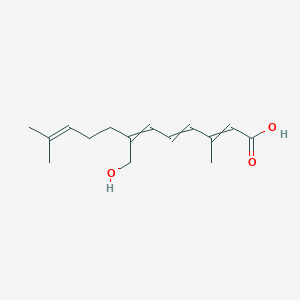
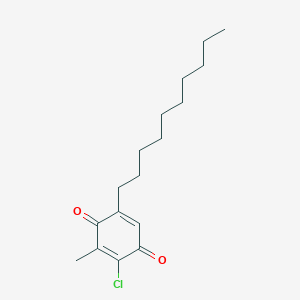
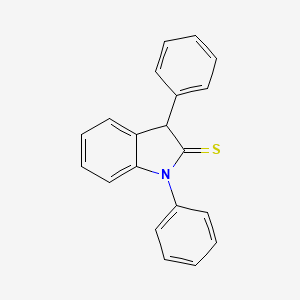
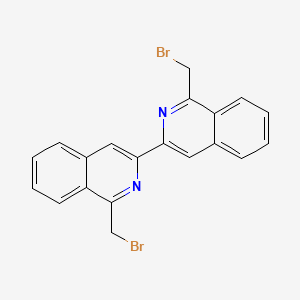
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)
